Methyl 4-ethylpiperidine-2-carboxylate
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Overview
Description
Methyl 4-ethylpiperidine-2-carboxylate, also known as Mepivacaine, is a widely used local anesthetic that is commonly used in medical and dental procedures. It is a member of the amide family of local anesthetics and is similar in structure to lidocaine and bupivacaine. Mepivacaine is a highly effective and safe anesthetic that has been used for many years in clinical practice.
Scientific Research Applications
Methyl 4-ethylpiperidine-2-carboxylate has been widely used in scientific research due to its ability to block sodium channels and inhibit nerve impulses. It has been used in studies investigating the effects of local anesthetics on nerve function and pain perception. Methyl 4-ethylpiperidine-2-carboxylate has also been used in studies investigating the mechanisms of action of other drugs, such as opioids and anticonvulsants.
Mechanism Of Action
Methyl 4-ethylpiperidine-2-carboxylate works by blocking sodium channels in nerve cells, which prevents the transmission of nerve impulses. This results in a loss of sensation in the area where the drug is administered. Methyl 4-ethylpiperidine-2-carboxylate is a relatively selective sodium channel blocker, which means that it has minimal effects on other ion channels and is less likely to cause systemic toxicity.
Biochemical And Physiological Effects
Methyl 4-ethylpiperidine-2-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models, and may have neuroprotective effects. Methyl 4-ethylpiperidine-2-carboxylate has also been shown to have antiarrhythmic effects and may be useful in the treatment of cardiac arrhythmias.
Advantages And Limitations For Lab Experiments
Methyl 4-ethylpiperidine-2-carboxylate is a useful tool for investigating the mechanisms of action of local anesthetics and other drugs. It is relatively safe and has minimal effects on other ion channels, which makes it less likely to cause systemic toxicity. However, Methyl 4-ethylpiperidine-2-carboxylate can be difficult to work with due to its low solubility in water and its tendency to form crystals.
Future Directions
There are a number of future directions for research on Methyl 4-ethylpiperidine-2-carboxylate. One area of interest is the development of new formulations and delivery methods that improve the efficacy and duration of local anesthesia. Another area of interest is the investigation of the neuroprotective and anti-inflammatory effects of Methyl 4-ethylpiperidine-2-carboxylate, which may have potential therapeutic applications in a variety of conditions. Additionally, further research is needed to fully understand the mechanisms of action of Methyl 4-ethylpiperidine-2-carboxylate and other local anesthetics.
Synthesis Methods
Methyl 4-ethylpiperidine-2-carboxylate can be synthesized by reacting 4-ethylpiperidine-2-carboxylic acid with methylamine. The reaction is typically carried out in the presence of a catalyst such as thionyl chloride or phosphorus pentachloride. The resulting product is then purified by recrystallization or column chromatography.
properties
CAS RN |
144817-81-2 |
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Product Name |
Methyl 4-ethylpiperidine-2-carboxylate |
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 4-ethylpiperidine-2-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-3-7-4-5-10-8(6-7)9(11)12-2/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
XLMOZDQMLBUSTN-UHFFFAOYSA-N |
SMILES |
CCC1CCNC(C1)C(=O)OC |
Canonical SMILES |
CCC1CCNC(C1)C(=O)OC |
synonyms |
4-ETHYL-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER |
Origin of Product |
United States |
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